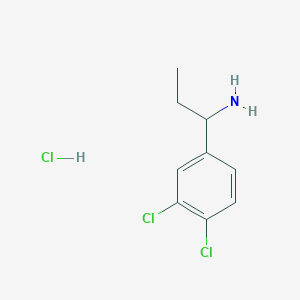
tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of oxazolidine, which is a five-membered ring compound containing nitrogen and oxygen. The “tert-butyl” and “carboxylate” groups suggest that this compound may have been designed for some specific chemical or biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazolidines are typically synthesized from amines and aldehydes or ketones. The presence of the tert-butyl and carboxylate groups suggest additional steps to introduce these groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a five-membered oxazolidine ring, with the various substituents attached at the specified positions .Chemical Reactions Analysis
Oxazolidines can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of other compounds. The specific reactions this compound would participate in would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in water .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves the formation of the oxazolidine ring followed by the introduction of the formyl group and the tert-butyl ester group.", "Starting Materials": [ "4-methyl-2-pentanone", "ethyl chloroformate", "L-alanine", "sodium hydride", "trimethyl orthoformate", "acetic anhydride", "sodium borohydride", "formic acid", "tert-butyl alcohol" ], "Reaction": [ "Step 1: Formation of oxazolidine ring - 4-methyl-2-pentanone is reacted with ethyl chloroformate and L-alanine in the presence of sodium hydride to form the oxazolidine ring.", "Step 2: Introduction of tert-butyl ester group - The oxazolidine intermediate is then reacted with trimethyl orthoformate and acetic anhydride to introduce the tert-butyl ester group.", "Step 3: Introduction of formyl group - The tert-butyl ester intermediate is then reduced with sodium borohydride and treated with formic acid to introduce the formyl group.", "Step 4: Purification - The final product is purified by column chromatography." ] } | |
Numéro CAS |
163258-92-2 |
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



